

physicochemical properties of Stavudine-d3 for analytical reference

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Stavudine-d3

Cat. No.: B14764043

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Applications of **Stavudine-d3**

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of **Stavudine-d3**, a critical analytical reference material. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of its properties and applications, particularly its role as an internal standard in quantitative bioanalysis. We will delve into the core physicochemical characteristics, synthesis, and a detailed, field-proven protocol for its use in a validated LC-MS/MS workflow.

The Imperative for Isotopic Labeling in Bioanalysis: Introducing Stavudine-d3

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analogue with potent activity against the human immunodeficiency virus (HIV) reverse transcriptase.[1][2][3] Its therapeutic use necessitates accurate quantification in biological

matrices to ensure efficacy and safety, forming the basis of pharmacokinetic and bioequivalence studies.[4][5]

Quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose. However, the accuracy of these methods can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects, where components of a biological sample suppress or enhance the ionization of the target analyte.[6]

To counteract these variables, an ideal internal standard (IS) is employed. A stable isotopically labeled (SIL) internal standard, such as **Stavudine-d3**, represents the pinnacle of IS selection.[7][8] By replacing three hydrogen atoms with their stable isotope, deuterium, **Stavudine-d3** is chemically identical to the analyte.[9] This ensures it behaves virtually identically during sample extraction, chromatography, and ionization.[7] However, its increased mass allows it to be distinguished from the unlabeled Stavudine by the mass spectrometer. This co-eluting, yet mass-differentiated, standard provides a robust system for correcting analytical variability, leading to highly accurate and precise quantification.[7][10]

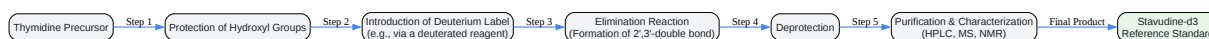
Core Physicochemical Properties

The utility of **Stavudine-d3** as a reference standard is grounded in its well-defined physicochemical properties. These are nearly identical to those of Stavudine, with the primary distinction being its molecular weight due to the incorporation of deuterium.

Property	Value	Reference(s)
Chemical Name	2',3'-Didehydro-3'-deoxythymidine-d3	[9]
Synonyms	d4T-d3	N/A
Molecular Formula	C ₁₀ H ₉ D ₃ N ₂ O ₄	[11]
Molecular Weight	227.23 g/mol	[11]
Parent Compound MW	224.21 g/mol	[12][13][14]
CAS Number	1217619-42-5	[9]
Appearance	White to off-white crystalline solid	[2][12][14]
Melting Point	~159-166 °C (Similar to parent compound)	[2]
Solubility (at 23°C)	Approx. 83 mg/mL in water; 30 mg/mL in propylene glycol	[12][14]
n-Octanol/Water Partition	0.144 (at 23°C)	[12][14]
Purity Specification	≥98% chemical purity; Isotopic enrichment typically ≥99%	[7][15]

Synthesis and Structural Confirmation

The synthesis of **Stavudine-d3** is achieved by modifying established synthetic routes for Stavudine, incorporating a deuterated reagent at a key step. A common strategy involves the synthesis from a protected thymidine precursor. While multiple specific pathways exist[16][17], the general logic follows a series of protection, elimination, and deprotection steps.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **Stavudine-d3**.

Structural Integrity and Purity Validation: As an analytical reference standard, the identity and purity of **Stavudine-d3** must be rigorously confirmed. This self-validating system relies on multiple orthogonal analytical techniques:

- Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (227.23 Da), verifying the incorporation of three deuterium atoms.
- ^1H NMR Spectroscopy: Confirms the overall structure. Crucially, the absence of proton signals at the positions of deuteration provides direct evidence of successful and specific labeling.
- ^{13}C NMR Spectroscopy: Verifies the carbon skeleton of the molecule.
- High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity by separating the main compound from any synthetic impurities or degradants. A purity of >98% is standard for reference materials.

Application in Bioanalysis: A Validated LC-MS/MS Protocol

Stavudine-d3 is indispensable for the accurate quantification of Stavudine in biological matrices. The following protocol outlines a robust method for determining Stavudine concentrations in human plasma, a common requirement in clinical research.

Experimental Rationale

The choice of a protein precipitation extraction is a balance of efficiency and speed, suitable for high-throughput analysis. The C18 column is a standard choice for retaining moderately polar compounds like Stavudine. The mobile phase composition is optimized for sharp peak shape and efficient separation from endogenous plasma components. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, ensuring that only the target analyte and internal standard are measured.

Materials and Reagents

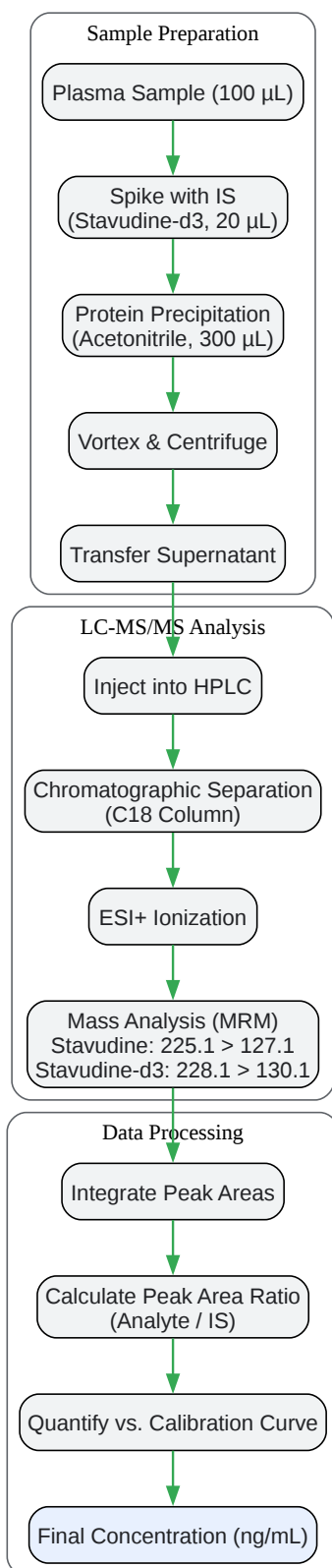
- Stavudine analytical standard ($\geq 98\%$ purity)
- **Stavudine-d3** internal standard ($\geq 98\%$ purity, $\geq 99\%$ isotopic enrichment)
- HPLC-grade acetonitrile and methanol
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with appropriate anticoagulant, e.g., K_2EDTA)

Step-by-Step Protocol

- Preparation of Stock and Working Solutions:
 - Stock Solutions (1 mg/mL): Accurately weigh and dissolve Stavudine and **Stavudine-d3** in methanol to create individual stock solutions.
 - Working Standard Solutions: Serially dilute the Stavudine stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., covering a range of 20-2000 ng/mL).[5]
 - Internal Standard Working Solution: Dilute the **Stavudine-d3** stock solution with 50:50 (v/v) acetonitrile:water to a fixed concentration (e.g., 100 ng/mL).
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 μL of plasma samples (calibrators, QCs, or unknowns) into a 1.5 mL microcentrifuge tube.
 - Add 20 μL of the **Stavudine-d3** internal standard working solution to each tube (except for blank matrix samples) and vortex briefly.
 - Add 300 μL of cold acetonitrile to precipitate plasma proteins.
 - Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
- LC-MS/MS Instrumental Conditions:
 - HPLC System: Standard UHPLC/HPLC system.
 - Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
 - Injection Volume: 5 µL.
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - MRM Transitions (example):
 - Stavudine: Q1: 225.1 -> Q3: 127.1
 - **Stavudine-d3**: Q1: 228.1 -> Q3: 130.1
- Data Analysis and Quantification:
 - Integrate the peak areas for both Stavudine and **Stavudine-d3** MRM transitions.
 - Calculate the Peak Area Ratio (PAR) = (Peak Area of Stavudine) / (Peak Area of **Stavudine-d3**).

- Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
- Apply a linear regression with $1/x^2$ weighting to the calibration curve.
- Determine the concentration of Stavudine in unknown samples by interpolating their PAR values from the regression line.



[Click to download full resolution via product page](#)

Caption: Bioanalytical workflow for Stavudine quantification using **Stavudine-d3**.

Handling, Storage, and Potential Impurities

Storage and Stability: To maintain its integrity as a reference standard, **Stavudine-d3** should be stored in a well-sealed container, protected from light and moisture. Storage at 2-8°C is recommended for long-term stability. Under these conditions, the material is stable for years.

Potential Impurities: The quality of a reference standard is defined by its purity. Potential impurities in Stavudine preparations can arise from the synthesis or degradation.

Pharmacopeial monographs for Stavudine list potential impurities that must be controlled, such as Thymine (a degradation product) and Thymidine (a potential starting material).[18] The use of a highly purified and well-characterized **Stavudine-d3** standard ensures that analytical results are not confounded by interfering species.

Conclusion

Stavudine-d3 is a quintessential tool for modern analytical science, enabling researchers and clinicians to accurately and reliably measure concentrations of the antiretroviral drug Stavudine. Its physicochemical properties, being nearly identical to the parent drug, allow it to perfectly track the analyte through complex bioanalytical procedures. The mass difference imparted by deuterium labeling provides the key to its utility as a superior internal standard for LC-MS applications. This guide has detailed its core properties and provided a validated, practical workflow, underscoring the authoritative and trustworthy nature of using **Stavudine-d3** for high-integrity analytical measurements in drug development and beyond.

References

- Stavudine Drug Label Information. U.S. Food and Drug Administration. [\[Link\]](#)
- Compound: STAVUDINE (ChEMBL991). ChEMBL, EMBL-EBI. [\[Link\]](#)
- **Stavudine-D3** | CAS 1217619-42-5. Veeprho. [\[Link\]](#)
- USP Monographs: Stavudine. USP29-NF24. [\[Link\]](#)
- Stavudine - Wikipedia. Wikipedia. [\[Link\]](#)

- Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection. PubMed. [\[Link\]](#)
- Stavudine for Oral Solution - USP-NF. U.S. Pharmacopeia. [\[Link\]](#)
- Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. SciELO. [\[Link\]](#)
- Development and Validation of New Spectrophotometric Method for the Estimation of Stavudine in Bulk and Pharmaceutical Formulations. SAS Publishers. [\[Link\]](#)
- Stavudine | C₁₀H₁₂N₂O₄ | CID 18283. PubChem, NIH. [\[Link\]](#)
- STAVUDINE CAPSULES, USP. U.S. Food and Drug Administration. [\[Link\]](#)
- Simultaneous quantification of stavudine, lamivudine and nevirapine by UV spectroscopy, reverse phase HPLC and HPTLC in tablets. PubMed. [\[Link\]](#)
- High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. ResearchGate. [\[Link\]](#)
- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [\[Link\]](#)
- Multistep Continuous Flow Synthesis of Stavudine. PubMed. [\[Link\]](#)
- High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. PubMed. [\[Link\]](#)
- Determination of stavudine as an antiretroviral drug against HIV by selective oxidation methods. ResearchGate. [\[Link\]](#)
- Stavudine Capsules Monograph. U.S. Pharmacopeia. [\[Link\]](#)
- Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T). PubMed. [\[Link\]](#)
- Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [\[Link\]](#)

- ssNMR spectra of lamivudine, efavirenz and mixture. ResearchGate. [[Link](#)]
- Synthesis of P-Stavudine-P-Zidovudine-5',5'-Diphosphate. ResearchGate. [[Link](#)]
- Biowaiver monographs for immediate-release solid oral dosage forms: Stavudine. FIP. [[Link](#)]
- Simultaneous determination of lamivudine, stavudine and nevirapine in human plasma by LC-MS/MS and its application to pharmacokinetic study in clinic. Semantic Scholar. [[Link](#)]
- Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Journal of Applied Pharmaceutical Science. [[Link](#)]
- Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry. PMC, NIH. [[Link](#)]
- Continuous-flow synthesis of vitamin D3. Chemical Communications, RSC Publishing. [[Link](#)]
- Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science and Technology. [[Link](#)]
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [[Link](#)]
- The Value of Deuterated Internal Standards. KCAS Bio. [[Link](#)]
- Data 1H-NMR and 13C-NMR of compound 13 recorded in CD3OD. ResearchGate. [[Link](#)]
- Stavudine EP Impurity A. Allmpus. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stavudine | C₁₀H₁₂N₂O₄ | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stavudine - Wikipedia [en.wikipedia.org]
- 5. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. scispace.com [scispace.com]
- 11. Stavudine-d3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. スタブジン United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stavudine synthesis - chemicalbook [chemicalbook.com]
- 18. allmpus.com [allmpus.com]
- To cite this document: BenchChem. [physicochemical properties of Stavudine-d3 for analytical reference]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14764043/docs#physicochemical-properties-of-stavudine-d3-for-analytical-reference>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)